CP-601932 -

CP-601932

Catalog Number: EVT-8333668
CAS Number:
Molecular Formula: C12H12F3N
Molecular Weight: 227.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound was developed by Pfizer and has been studied in preclinical and clinical trials. Its development is part of a broader effort to explore novel pharmacological approaches for managing schizophrenia and other related disorders.

Classification
  • Type: Small molecule
  • Target: Metabotropic glutamate receptor subtype 2 (mGluR2)
  • Therapeutic Area: Psychiatry, specifically schizophrenia
Synthesis Analysis

Methods

The synthesis of CP-601932 involves several key steps, typically starting from commercially available precursors. The synthetic pathway includes:

  1. Formation of the core structure through cyclization reactions.
  2. Introduction of functional groups via substitution reactions.
  3. Purification processes such as crystallization or chromatography to achieve the desired purity.

Technical Details

The synthetic route is designed to ensure high yield and purity while minimizing the production of by-products. Specific reagents and solvents are selected based on their reactivity and compatibility with subsequent steps in the synthesis.

Molecular Structure Analysis

Structure

CP-601932 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its activity at the mGluR2 receptor.

Data

  • Molecular Formula: C17H20N2O2
  • Molecular Weight: Approximately 288.36 g/mol
  • Key Functional Groups: Amine, ester, aromatic rings
Chemical Reactions Analysis

Reactions

CP-601932 undergoes various chemical reactions that are critical for its biological activity. These include:

  • Binding interactions with mGluR2, which modulate neurotransmitter release.
  • Hydrolysis reactions that may occur under physiological conditions, affecting its pharmacokinetics.

Technical Details

The binding affinity and selectivity of CP-601932 can be assessed using radiolabeled ligand binding assays and functional assays in neuronal cell lines. These studies provide insights into its mechanism of action and potential therapeutic effects.

Mechanism of Action

Process

CP-601932 acts primarily as an antagonist at mGluR2 receptors. By inhibiting these receptors, it alters glutamatergic signaling pathways that are often dysregulated in schizophrenia.

Data

Research indicates that antagonism at mGluR2 can lead to:

  • Decreased excitatory neurotransmission.
  • Modulation of dopaminergic pathways, which are implicated in psychotic symptoms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits typical reactivity for compounds containing amine and ester functionalities.
Applications

Scientific Uses

CP-601932 has been primarily explored for its potential use in treating schizophrenia. Its ability to selectively target mGluR2 makes it a candidate for reducing symptoms associated with this disorder without the side effects commonly seen with traditional antipsychotics.

In addition to psychiatric applications, ongoing research may explore its efficacy in other neurological conditions where glutamate signaling is disrupted, such as anxiety disorders or mood disorders.

This comprehensive overview highlights CP-601932's significance in psychiatric research and its potential therapeutic applications, emphasizing the importance of understanding its synthesis, mechanism of action, and chemical properties for future drug development efforts.

Neurobiological Mechanisms of CP-601932 in Ethanol-Mediated Behaviors

Role of α3β4 Neuronal Nicotinic Acetylcholine Receptors in Addiction Pathways

Neuronal nicotinic acetylcholine receptors (nAChRs) containing α3 and β4 subunits are critically implicated in the neurobiology of alcohol use disorders. Unlike the more abundant α4β2* nAChRs, α3β4* nAChRs are densely expressed in brain regions governing reward processing and habit formation, particularly the medial habenula-interpeduncular nucleus pathway and mesolimbic dopamine projections. These receptors modulate dopamine release in the nucleus accumbens and influence synaptic plasticity underlying addictive behaviors [1] [9]. Preclinical evidence confirms that α3β4* nAChRs are pivotal for ethanol reinforcement, as selective antagonists reduce ethanol self-administration without affecting natural rewards like sucrose [5].

Partial Agonism at α3β4 Neuronal Nicotinic Acetylcholine Receptors: Functional Implications for Receptor Modulation

CP-601932 functions as a high-affinity partial agonist at human α3β4 neuronal nicotinic acetylcholine receptors. This pharmacological profile enables it to stabilize receptor activity by:

  • Moderate Receptor Activation: Inducing submaximal ion channel opening (approximately 40–60% of maximal acetylcholine response), reducing excessive dopamine surge during ethanol exposure [1] [3].
  • Promoting Desensitization: Accelerating transition to a closed, inactive state during prolonged ethanol exposure, thereby diminishing neuronal excitability in reward pathways [9].
  • Functional Selectivity: Correlating with unbound brain concentrations in rats, CP-601932's functional potency at α3β4 neuronal nicotinic acetylcholine receptors directly mediates reduced ethanol consumption and seeking behaviors [1].

Table 1: Effects of CP-601932 on Ethanol-Related Behaviors in Preclinical Models

Behavioral MeasureEffect of CP-601932SpecificityReceptor Correlation
Ethanol ConsumptionSignificant reductionEthanol-specific (no sucrose effect)α3β4 functional potency
Operant Self-AdministrationDecreased respondingLong-term exposure requiredBrain concentration-dependent
Ethanol SeekingSuppressed relapse-like behaviorContext-drivenα3β4 affinity (Ki < 10 nM)

Comparative Affinity Profiles: α3β4 versus α4β2, α6, and α7 Neuronal Nicotinic Acetylcholine Receptor Subtypes

CP-601932 exhibits distinct selectivity across neuronal nicotinic acetylcholine receptor subtypes, which underpins its behavioral specificity:

  • High α3β4 Affinity: Primary binding site (Ki ≈ 2–5 nM) with partial agonist efficacy [3].
  • Moderate α4β2 Activity: Lower functional potency (EC₅₀ > 100 nM) compared to varenicline, minimizing overlap with nicotine reward pathways [1] [9].
  • Negligible α6/α7 Interaction: Minimal binding at α6-containing or homomeric α7 receptors (Ki > 1,000 nM), avoiding off-target effects on cognition or inflammation [3] [9].

Table 2: Neuronal Nicotinic Acetylcholine Receptor Subtype Selectivity Profile of CP-601932

Receptor SubtypeBinding Affinity (Ki)Functional EfficacyRole in Ethanol Reward
α3β42–5 nMPartial agonist (40–60%)Primary target (high)
α4β215–30 nMWeak partial agonistLimited contribution
α6β2*>1,000 nMNot detectableMinor (α-conotoxin MII-sensitive)
α7>1,000 nMNoneNot implicated

This selectivity explains why α4β2 antagonists (e.g., dihydro-β-erythroidine) fail to alter ethanol intake, confirming α3β4 neuronal nicotinic acetylcholine receptors as the therapeutically relevant target [1].

Genetic and Molecular Correlates of α3β4 Neuronal Nicotinic Acetylcholine Receptor Targeting

CHRNA3-CHRNB4 Gene Cluster Polymorphisms and Alcohol Dependence

Human genetic studies provide a compelling rationale for α3β4 neuronal nicotinic acetylcholine receptor-focused therapies:

  • Risk Haplotypes: Single nucleotide polymorphisms (SNPs) in the CHRNA3-CHRNA5-CHRNB4 gene cluster (e.g., rs6474413, rs6495308) are associated with heightened susceptibility to nicotine and alcohol dependence, suggesting pleiotropic effects [9].
  • Altered Receptor Function: The non-synonymous SNP rs16969968 (α5 subunit D398N) in the gene cluster causes reduced receptor function and correlates with increased ethanol consumption in carriers [1] [9].
  • Expression Quantitative Trait Loci (eQTLs): Specific polymorphisms increase α3 and β4 subunit expression in midbrain regions, potentiating ethanol-induced dopamine release and reward sensitivity [9].

CP-601932's efficacy is likely enhanced in individuals carrying these risk alleles by normalizing pathologically upregulated α3β4 neuronal nicotinic acetylcholine receptor activity.

Intersection of Nicotine and Ethanol Reward Systems: Shared Neurobiological Substrates

The comorbidity of nicotine and alcohol dependence arises from overlapping actions on neuronal nicotinic acetylcholine receptor populations:

  • Convergent Dopamine Regulation: Both ethanol and nicotine enhance ventral tegmental area dopamine neuron firing via α3β4* neuronal nicotinic acetylcholine receptors on GABAergic interneurons, disinhibiting dopamine release in the nucleus accumbens [7] [9].
  • Cross-Sensitization: Chronic nicotine upregulates α3β4 expression in the medial habenula, increasing susceptibility to ethanol reinforcement—an effect blocked by CP-601932 [5] [9].
  • Transcriptional Adaptations: Co-exposure to ethanol and nicotine synergistically increases CHRNB4 mRNA in the prefrontal cortex and amygdala, driving compulsive co-use [9].

This shared pathophysiology explains why partial agonists like CP-601932 and varenicline (which also interacts with α3β4 neuronal nicotinic acetylcholine receptors) reduce both ethanol and nicotine seeking, offering dual therapeutic potential [1] [7].

Properties

Product Name

CP-601932

IUPAC Name

(1R,8S)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene

Molecular Formula

C12H12F3N

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1

InChI Key

RNOBTWYQAWEZHH-SFYZADRCSA-N

SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F

Canonical SMILES

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.